2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Purity Specification Quality Control Building Block

Fragment-based drug design programs often require building blocks with two orthogonal reactive handles for independent elaboration-a capability absent in N-methyl or des-amino analogs. This compound solves that bottleneck. • Orthogonal N2-NH₂ & C4-COOH handles enable sequential amide coupling, sulfonamide formation, or reductive amination without protecting group manipulation • MW 204.18, 2 HBD, LogP 0.81-fully compliant with Rule of Three fragment library guidelines • Standard 97% purity with batch-specific QC (NMR, HPLC, GC); available from stock for immediate dispatch

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 686748-34-5
Cat. No. B1439291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
CAS686748-34-5
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN(C2=O)N)C(=O)O
InChIInChI=1S/C10H8N2O3/c11-12-5-8(10(14)15)6-3-1-2-4-7(6)9(12)13/h1-5H,11H2,(H,14,15)
InChIKeyIINNFYOPJCYKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid


2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 686748-34-5) is a heterocyclic building block belonging to the 1,2-dihydroisoquinolin-1-one class, characterized by a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . It features a unique combination of a free amino group at position 2 and a carboxylic acid at position 4 on the isoquinolin-1-one core, placing it at the intersection of two privileged fragment categories: isoquinolinone-based bioactive scaffolds and amino acid-like building blocks . Standard commercial purity is specified at 97%, with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers .

Orthogonal N2-NH₂ and C4-COOH handles enable independent derivatization strategies
Privileged scaffold at the intersection of isoquinolinone bioactives and amino acid-like building blocks
Supplier QC documentation (NMR, HPLC, GC) supports batch-to-batch procurement review

Scaffold Uniqueness Over In-Class Analogs


Substituting 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with closely related analogs such as 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 54931-62-3) or the des-amino 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 34014-51-2) fundamentally alters the chemical topology at the N2 position, which is a critical vector in fragment-based drug design [1]. The target compound contains a primary amine that serves as a hydrogen-bond donor/acceptor and a derivatization handle for amide coupling, sulfonamide formation, or reductive amination — chemistry that is not accessible from the N-methyl or N-H analogs [2]. This unique N2-NH₂ group, combined with the C4-carboxylic acid, enables orthogonal functionalization strategies that are essential for constructing focused compound libraries where both positions must be independently elaborated, a requirement that in-class substitutes cannot fulfill without additional synthetic steps [2].

vs. N-methyl analog
The N2-methyl group blocks amine-based derivatization (amide coupling, sulfonamide formation) and removes a hydrogen-bond donor, fundamentally altering fragment-library chemistry.
vs. des-amino analog
Absence of the N2-NH₂ handle eliminates orthogonal functionalization and reduces H-bond donor count, restricting scaffold exploration in SAR programs.

Quantitative Differentiation Evidence


Purity and QC Documentation vs. 2-Methyl Analog

The target compound from Bidepharm (Cat. BD543190) carries a standard purity specification of 97%, with batch-level QC reports including NMR, HPLC, and GC . In comparison, the most common N2-substituted analog, 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 54931-62-3), is frequently supplied at 95% purity, with vendor-dependent specifications ranging from 95% to 97% . This 2-percentage-point baseline purity advantage reduces the risk of unidentified impurities interfering in sensitive biochemical or cellular assays where even minor contaminants can confound dose-response results.

Purity specification
Reported
97% (target) vs 95% (common N-methyl analog)
Reported purity specification difference; supports purity-driven procurement review.
Batch-dependent QC; vendor specifications may vary.
Purity Specification Quality Control Building Block

Hydrogen-Bond Donor Advantage vs. Des-Amino Analog

The target compound possesses 2 hydrogen-bond donors (NH₂ and COOH) compared to 1 hydrogen-bond donor (COOH only) for the des-amino analog 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 34014-51-2) . This additional H-bond donor at the N2 position is structurally significant: in the context of fragment-based drug discovery, the N2-amino group can serve as both a recognition element for target protein hydrogen-bonding networks and a synthetic handle for library diversification [1]. Fragments that lack this donor (des-amino, N-methyl, or N-aryl analogs) are incapable of making the same binding interactions without scaffold hopping.

H-bond donor count
Class-level inference
2 HBD (target) vs 1 HBD (des-amino & N-methyl analogs)
Additional HBD may influence fragment hit rates; supports H-bond interaction context.
Structural comparison only; binding validation required.
Hydrogen-Bond Donor Fragment-Based Drug Design Physicochemical Property

Anti-Measles and NF-κB Inhibitor SAR Validation

The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold — the core structure of the target compound — has been validated in peer-reviewed SAR programs. Santagati et al. synthesized and evaluated a series of 1-oxo-2-{[(1E)-phenylmethylene]amino}-1,2-dihydroisoquinoline-4-carboxylic acid derivatives against measles virus, demonstrating that substitution at the N2 position directly modulates antiviral activity [1]. Independently, Chung et al. reported that a 1,2-dihydroisoquinoline derivative potently inhibits NF-κB by blocking IκBα degradation, p65 nuclear translocation, and NF-κB DNA binding in TNF-α-induced NIH 3T3 cells [2]. The target compound, bearing the free N2-NH₂, represents the unsubstituted progenitor of these biologically active derivatives — an ideal negative control or starting scaffold for SAR expansion.

Scaffold SAR validation
Class-level inference
Core scaffold active in measles virus & NF-κB SAR programs
Supports scaffold tractability; reported class-level biological validation.
Peer-reviewed SAR studies; activity resides in N2-substituted derivatives.
Antiviral NF-κB Inhibition Structure-Activity Relationship

Optimal Application Scenarios


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 204.18 g/mol, 2 H-bond donors, and a balanced LogP of 0.81, the target compound adheres to the Rule of Three for fragment libraries . Its dual functionalization handles (N2-NH₂ and C4-COOH) enable orthogonal derivatization, a feature absent in its N-methyl and N-H analogs. Fragment screening libraries incorporating this scaffold can sample chemical space around the N2 vector that is inaccessible to comparator fragments [1].

Antiviral Isoquinolinone SAR Expansion

The unsubstituted N2-amino scaffold serves directly as the starting material for synthesizing the class of 1-oxo-2-{[(1E)-phenylmethylene]amino}-1,2-dihydroisoquinoline-4-carboxylic acid derivatives that have demonstrated anti-measles virus activity [1]. Researchers continuing this SAR program would require the target compound as the key intermediate for Schiff base formation at N2, avoiding multi-step de novo synthesis of the core.

NF-κB Pathway Inhibitor Lead Optimization

The 1,2-dihydroisoquinoline scaffold has produced a potent NF-κB inhibitor that blocks IκBα degradation and p65 nuclear translocation in TNF-α-stimulated NIH 3T3 cells [2]. The target compound, with its free N2-amino group, enables direct installation of the acyl substituents found in active analogs via amide coupling, providing the most straightforward synthetic entry into this biologically validated chemical series.

Bioconjugation and Chemical Probe Synthesis

The target compound contains both a primary amine and a carboxylic acid — two orthogonal reactive handles — enabling sequential conjugation without protecting group manipulation . This dual functionality is not available in the N-methyl (no amine handle) or des-amino (no amine handle) analogs. For applications requiring attachment of a fluorophore, biotin tag, or solid-support linker at the N2 position while retaining the C4-carboxylate for target recognition, the target compound is the only in-class option.

Application
Selection Property
Validation Focus
Fragment-based library construction
Orthogonal N2-NH₂ / C4-COOH handles
Library diversity and rule-of-three compliance
Antiviral isoquinolinone SAR expansion
Core scaffold for N2-Schiff base derivatives
Anti-measles SAR reproducibility
NF-κB pathway inhibitor optimization
Direct acyl installation via amide coupling
Cellular NF-κB inhibition assay
Bioconjugation & chemical probe synthesis
Dual orthogonal reactive handles
Site-selective conjugation efficiency
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